N-(1,3-benzodioxol-5-yl)-2-methylbenzamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-methylbenzamide: is an organic compound that features a benzodioxole ring fused to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2-methylbenzamide typically involves the reaction of 1,3-benzodioxole with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzodioxol-5-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, Friedel-Crafts acylation reagents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or acylated derivatives.
Scientific Research Applications
Chemistry: N-(1,3-benzodioxol-5-yl)-2-methylbenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine: The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of particular interest .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with similar structural features but different functional groups, used in psychopharmacology.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with anticancer properties, similar in their benzodioxole core structure.
Uniqueness: N-(1,3-benzodioxol-5-yl)-2-methylbenzamide stands out due to its specific combination of a benzodioxole ring and a benzamide moiety, which imparts unique chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a versatile compound for research and industrial use.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-4-2-3-5-12(10)15(17)16-11-6-7-13-14(8-11)19-9-18-13/h2-8H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULCOBQYDHLXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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